molecular formula C9H10Cl3NO2 B12960994 (S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride

(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride

Cat. No.: B12960994
M. Wt: 270.5 g/mol
InChI Key: NMDKDQLXCCHCCF-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of propanoic acid, featuring an amino group and two chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride.

    Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The resulting amine is hydrolyzed to form the desired amino acid.

    Formation of Hydrochloride Salt: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.

    Purification: The product is purified using crystallization or chromatography techniques.

    Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to specific receptors or enzymes, altering their activity.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dichlorophenyl)propanoic acid
  • 2-Amino-3-(3,5-dichlorophenyl)propanoic acid
  • 3-(3,5-Dichlorophenyl)propionic acid

Uniqueness

(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and dichlorophenyl groups

Properties

Molecular Formula

C9H10Cl3NO2

Molecular Weight

270.5 g/mol

IUPAC Name

(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1

InChI Key

NMDKDQLXCCHCCF-QRPNPIFTSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)[C@H](CC(=O)O)N.Cl

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N.Cl

Origin of Product

United States

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